molecular formula C7H10N4 B1143136 N,N'-Dimethyl-N-(pyrimidin-5-yl)formimidamide CAS No. 193014-40-3

N,N'-Dimethyl-N-(pyrimidin-5-yl)formimidamide

Cat. No.: B1143136
CAS No.: 193014-40-3
M. Wt: 150.1811
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is an organic compound that belongs to the class of formamidines It is characterized by the presence of a pyrimidine ring substituted at the 5-position with a formimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide typically involves the reaction of pyrimidine derivatives with formimidamide precursors. One common method involves the reaction of pyrimidine-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the pyrimidine ring to form the desired product .

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formimidamide group to an amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar structure but contains a dithiazole ring instead of a pyrimidine ring.

    N,N-Dimethyl-N’-(2-(methylsulfonyl)pyrimidin-5-yl)formimidamide: This compound has a methylsulfonyl group at the 2-position of the pyrimidine ring.

Uniqueness

N,N’-Dimethyl-N-(pyrimidin-5-yl)formimidamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

193014-40-3

Molecular Formula

C7H10N4

Molecular Weight

150.1811

Synonyms

Methanimidamide, N,N-dimethyl-N-5-pyrimidinyl-, (E)- (9CI)

Origin of Product

United States

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